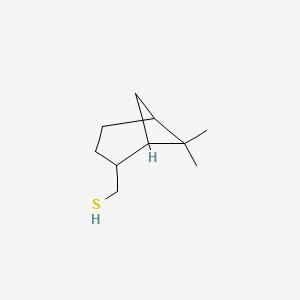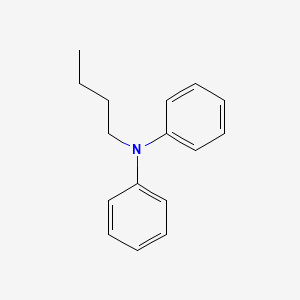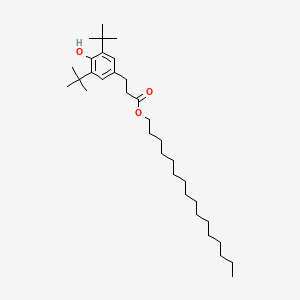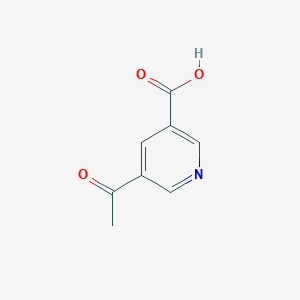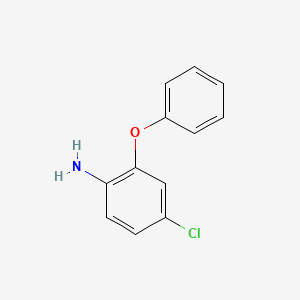
4-Chloro-2-phenoxyaniline
概要
説明
4-Chloro-2-phenoxyaniline is a derivative of aniline . It is an important acid dye intermediate, mainly used in the production of acid red 249, acid red 149, acid blue 128, etc .
Synthesis Analysis
The production method of 4-Chloro-2-aminophenol, which is structurally similar to this compound, involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method . The product yield can reach about 86% .
Molecular Structure Analysis
The molecular formula of this compound is C12H10ClNO . Its average mass is 219.667 Da and its mono-isotopic mass is 219.045090 Da .
科学的研究の応用
1. Supramolecular Structure Studies
4-Chloro-2-phenoxyaniline demonstrates interesting structural properties in the context of supramolecular chemistry. A study by Dey and Desiraju (2004) found that 4-(4′-Iodo)phenoxyaniline, a compound closely related to this compound, exhibits isostructural similarities with its bromo, chloro, and ethynyl counterparts. This phenomenon provides insights into conditional isomorphism in crystal structures (Dey & Desiraju, 2004).
2. Environmental Monitoring and Sensor Development
In environmental science, this compound plays a role in the development of sensors for environmental monitoring. Rahemi et al. (2015) developed an electrochemical sensor using a polyaniline/carbon nanotube matrix for the determination of herbicide MCPA and its metabolite, 4-chloro-2-methylphenol, in natural waters. This research highlights the compound's potential in detecting environmental contaminants (Rahemi et al., 2015).
3. Metal Complex Synthesis
This compound is also utilized in the synthesis of metal complexes. Abbas et al. (2020) synthesized various transition metal complexes using 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, a derivative of this compound. These complexes, involving metals like Cu(II) and Zn(II), showed moderate in vitro anticancer activity, revealing the compound's potential in medicinal chemistry (Abbas et al., 2020).
4. Electrochemical Oxidation Studies
The electrochemical oxidation properties of this compound derivatives are of interest for wastewater treatment and environmental remediation. For instance, Song et al. (2010) investigated the anodic oxidation of 4-chloro-3-methyl phenol, a related compound, using Ti/SnO2-Sb/PbO2 electrodes. This study provides insights into the degradation pathways of chlorinated phenols in wastewater (Song et al., 2010).
作用機序
Target of Action
The primary target of 4-Chloro-2-phenoxyaniline is DNA, specifically calf thymus DNA . The compound interacts with DNA, which plays a crucial role in the regulation of gene expression and cellular function.
Mode of Action
This compound interacts with its target through a process known as molecular docking . This interaction results in changes at the molecular level, affecting the structure and function of the DNA. The compound’s mode of action is also influenced by its chemical structure, particularly the presence of the azomethine (-CH=N-) group .
Biochemical Pathways
The interaction with dna suggests that it may influence the transcription and translation processes, thereby affecting protein synthesis and cellular function .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound have been studied . These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with DNA. This interaction can lead to changes in gene expression, which can subsequently alter cellular functions . The compound’s potential therapeutic effects against diseases like Alzheimer’s and Glaucoma have been suggested .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature . Furthermore, its reactivity may be affected by the presence of other chemicals in its environment .
特性
IUPAC Name |
4-chloro-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCFDKPYOYTIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289206 | |
| Record name | 4-chloro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6628-13-3 | |
| Record name | 6628-13-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2-phenoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


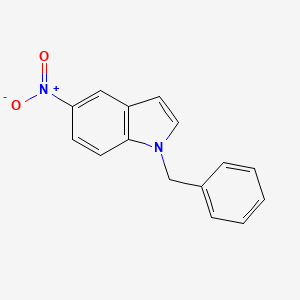


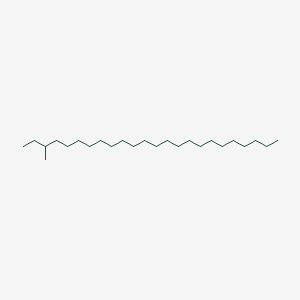
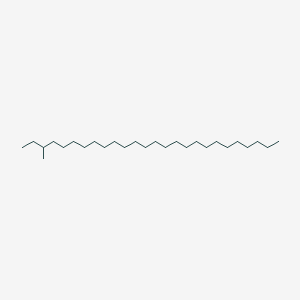
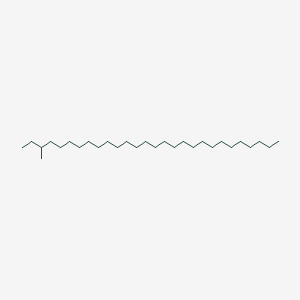
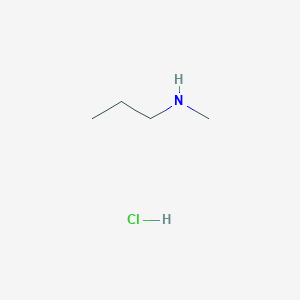
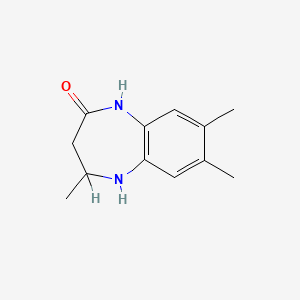
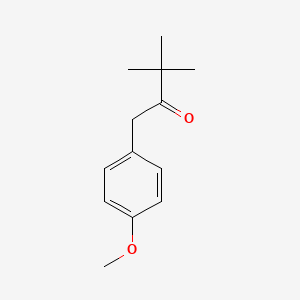
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3055621.png)
